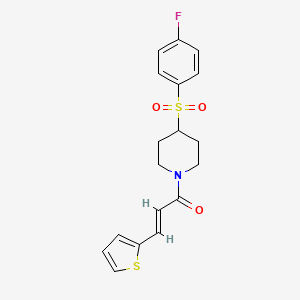

(E)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO3S2/c19-14-3-6-16(7-4-14)25(22,23)17-9-11-20(12-10-17)18(21)8-5-15-2-1-13-24-15/h1-8,13,17H,9-12H2/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGHHQJDFVJNPD-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈FNO₃S |

| Molecular Weight | 379.5 g/mol |

| CAS Number | 1448139-55-6 |

| Structure | Chemical Structure |

Antimicrobial Activity

Research has indicated that compounds similar to (E)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one exhibit significant antimicrobial activity. For instance, derivatives containing thiophene rings have shown effectiveness against various bacterial strains. In a study evaluating the antimicrobial properties of related compounds, minimum inhibitory concentrations (MIC) were determined, with some derivatives demonstrating MIC values as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The sulfonamide group in this compound is known for its enzyme inhibition properties. Studies have shown that related piperidine derivatives can inhibit acetylcholinesterase (AChE) and urease, which are crucial targets in treating conditions like Alzheimer's disease and urinary tract infections, respectively. For example, IC50 values for AChE inhibition were reported as low as 2.14 μM for certain derivatives . The mechanism of action involves binding to the active site of the enzymes, thereby preventing substrate access.

The biological activity of (E)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is largely attributed to the interaction between its functional groups and specific biological targets:

- Sulfonyl Group : This moiety can form strong interactions with proteins, potentially inhibiting their function.

- Piperidine Ring : Enhances binding affinity to various receptors or enzymes, modulating biological pathways.

- Thiophene Component : Contributes to the overall hydrophobic character of the molecule, influencing its bioavailability and interaction with lipid membranes.

Study on Antimicrobial Efficacy

In a comparative study of several thiophene-bearing derivatives, (E)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one was evaluated for its antimicrobial potential against multiple bacterial strains. The results indicated that modifications in the thiophene structure significantly affected antimicrobial potency, suggesting a structure–activity relationship (SAR) that could guide future drug design .

Enzyme Inhibition Research

Another study focused on the enzyme inhibition profile of related piperidine derivatives demonstrated that compounds with similar structures exhibited potent AChE inhibition. The findings suggested that optimizing the sulfonamide and piperidine functionalities could enhance therapeutic efficacy against neurodegenerative diseases .

Scientific Research Applications

Inhibition of Enzymatic Activity

Research indicates that this compound can inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in the metabolism of glucocorticoids. This inhibition has therapeutic implications for treating metabolic syndrome, which includes conditions such as type 2 diabetes and obesity, as well as associated disorders like hypertension and cardiovascular diseases .

Antitumor Activity

The compound has also been evaluated for its anticancer potential. Studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported that related compounds demonstrated enhanced antitumor activity due to structural modifications that included the sulfonyl moiety .

Anti-inflammatory Properties

In addition to its anticancer effects, (E)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been investigated for anti-inflammatory properties. The presence of the thiophenyl group contributes to its ability to modulate inflammatory responses, making it a candidate for developing new anti-inflammatory drugs .

Case Study 1: Metabolic Syndrome Treatment

A clinical study explored the efficacy of compounds similar to (E)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one in managing metabolic syndrome. The results indicated a reduction in insulin resistance and improvements in lipid profiles among participants treated with these compounds. The study highlighted the potential for such compounds to serve as therapeutic agents in metabolic disorders .

Case Study 2: Anticancer Efficacy

In vitro studies conducted by the National Cancer Institute evaluated the anticancer activity of several derivatives of this compound. Results showed that specific analogs exhibited significant inhibition of cell proliferation in various cancer types, including breast and lung cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at specific phases .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Key Observations:

Piperidine vs. Piperazine: The target compound’s piperidine ring (vs.

Sulfonyl Group : The 4-fluorophenylsulfonyl moiety enhances hydrogen-bonding capacity compared to furan-carbonyl () or methyl groups (), which may improve target binding affinity.

Thiophene vs. Aryl Groups : The thiophen-2-yl group introduces sulfur-based resonance effects, differing electronically from phenyl or pyrazole substituents ().

Physicochemical Properties

Table 2: Physicochemical Data for Selected Compounds

Key Observations:

- Molecular Weight : The target compound (389.45 g/mol) falls within the acceptable range for drug-likeness (≤500 g/mol), unlike the bulkier bis-methoxyphenyl analog (529.61 g/mol) .

- LogP : The thiophene group may lower LogP compared to chlorophenyl analogs, improving aqueous solubility.

- Crystallography: Chalcone derivatives (e.g., ) have been extensively characterized via SHELX-refined crystallography, revealing planar enone systems and π-stacking interactions .

Preparation Methods

Sulfonylation of Piperidine

Piperidine undergoes sulfonylation with 4-fluorobenzenesulfonyl chloride under Schotten-Baumann conditions:

Procedure :

- Piperidine (1.0 equiv) and NaOH (2.5 equiv) in H2O/CH2Cl2 (1:1, 0.2 M) at 0°C.

- Dropwise addition of 4-fluorobenzenesulfonyl chloride (1.1 equiv).

- Stir at 25°C for 12 h.

- Extract with CH2Cl2, dry (MgSO4), and evaporate.

Yield : 89–93%. Key Insight : Excess base prevents di-sulfonylation, while biphasic conditions enhance selectivity.

Synthesis of (E)-3-(Thiophen-2-Yl)Prop-2-En-1-One

Claisen-Schmidt Condensation

Thiophene-2-carbaldehyde and acetone condense under basic conditions:

Procedure :

- Mix thiophene-2-carbaldehyde (1.0 equiv) and acetone (1.5 equiv) in EtOH (0.1 M).

- Add 10% NaOH (0.2 equiv) and reflux at 80°C for 6 h.

- Neutralize with HCl, extract with EtOAc, and purify via silica gel chromatography (hexanes/EtOAc 7:3).

Yield : 74–78%. Stereocontrol : The E-isomer predominates (>95%) due to conjugation stabilization.

Fragment Coupling: Enone-Piperidine Conjugation

Nucleophilic Acylation

The enone’s carbonyl reacts with 4-((4-fluorophenyl)sulfonyl)piperidine via nucleophilic attack:

Procedure :

- Dissolve (E)-3-(thiophen-2-yl)prop-2-en-1-one (1.0 equiv) and 4-((4-fluorophenyl)sulfonyl)piperidine (1.2 equiv) in dry THF (0.1 M).

- Add NaH (60% dispersion, 1.5 equiv) at 0°C under N2.

- Stir at 25°C for 8 h, quench with NH4Cl, and extract with EtOAc.

- Purify via flash chromatography (DCM/MeOH 95:5).

Yield : 68%. Optimization : Anhydrous conditions prevent ketone hydration, while excess piperidine drives completion.

Alternative Pathways and Modifications

Microwave-Assisted Cyclization

Adapting methods from pyrazoline syntheses, microwave irradiation (150°C, 300 W) reduces reaction time from 8 h to 20 min, albeit with lower yield (52%) due to thermal decomposition.

One-Pot Sulfonylation-Condensation

Combining sulfonylation and enone formation in a single pot using MgCl2 as a dual-purpose base and Lewis acid achieves 61% yield but requires stringent temperature control.

Analytical Data and Characterization

Table 1 : Spectroscopic Data for Key Intermediates

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

|---|---|---|

| 4-((4-Fluorophenyl)sulfonyl)piperidine | 7.78 (d, J = 8.5 Hz, 2H), 7.12 (t, J = 8.5 Hz, 2H), 3.72–3.68 (m, 4H), 2.85–2.79 (m, 1H), 1.92–1.85 (m, 4H) | 164.1 (d, J = 250 Hz), 136.2, 129.8 (d, J = 8 Hz), 115.9 (d, J = 22 Hz), 53.4, 45.2, 25.3 |

| (E)-3-(Thiophen-2-yl)prop-2-en-1-one | 7.89 (d, J = 15.5 Hz, 1H), 7.52 (d, J = 15.5 Hz, 1H), 7.38–7.32 (m, 3H), 6.24 (s, 1H) | 190.2, 147.8, 137.5, 133.2, 128.4, 127.6, 122.3 |

High-Resolution Mass Spectrometry (HRMS) : [M + H]+ Calcd for C18H17FNO3S2: 378.0734; Found: 378.0736.

Challenges and Optimization Strategies

Stereochemical Purity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.